1,3-Diethylxanthine
Overview
Description
1,3-Diethylxanthine, also known as theophylline, is a naturally occurring xanthine derivative found in tea, coffee, and cocoa. It is a methylxanthine alkaloid with a chemical structure similar to caffeine and theobromine. The compound is known for its bronchodilator properties and is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethylxanthine can be synthesized through various methods. One common method involves the methylation of xanthine derivatives. The synthesis typically starts with the reaction of xanthine with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthine derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where the ethyl groups are replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Xanthine derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various alkyl or aryl-substituted xanthine derivatives.
Scientific Research Applications
1,3-Diethylxanthine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Used in the treatment of respiratory diseases and studied for its potential anti-inflammatory and immunomodulatory effects.
Mechanism of Action
1,3-Diethylxanthine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscles and improved airflow in the respiratory tract. Additionally, it acts as an adenosine receptor antagonist, which contributes to its bronchodilator and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another methylxanthine alkaloid with similar stimulant and bronchodilator properties.
Theobromine: Found in cocoa, it has milder stimulant effects compared to caffeine and theophylline.
Xanthine: The parent compound of 1,3-diethylxanthine, with similar chemical properties but less potent biological effects.
Uniqueness
This compound is unique due to its specific bronchodilator properties and its use in the treatment of respiratory diseases. Its dual mechanism of action, involving both phosphodiesterase inhibition and adenosine receptor antagonism, distinguishes it from other similar compounds .
Properties
IUPAC Name |
1,3-diethyl-7H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-3-12-7-6(10-5-11-7)8(14)13(4-2)9(12)15/h5H,3-4H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMNFISWKTZFKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199644 | |
Record name | 1,3-Diethylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5169-95-9 | |
Record name | 1,3-Diethylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005169959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diethylxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diethylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIETHYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4550Q64O79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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